2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide
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Overview
Description
2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is a versatile chemical compound with intriguing properties. It finds applications in various fields, including medicinal chemistry, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide typically involves the reaction of a sulfonamide derivative with a fluorinated aromatic compound. The process often includes steps such as nucleophilic substitution and coupling reactions. For instance, the compound can be synthesized by treating a piperazine derivative with a fluorinated benzene sulfonamide under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine or sulfonamide groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting neurological disorders due to its potential acetylcholinesterase inhibitory activity.
Drug Discovery: The compound serves as a lead structure for designing new therapeutic agents with improved efficacy and safety profiles.
Material Science: Its unique chemical properties make it suitable for use in the synthesis of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. For instance, it may inhibit acetylcholinesterase by binding to its active site, thereby preventing the breakdown of acetylcholine and enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurological disorders like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with acetylcholinesterase inhibitory activity.
N-(4-fluorophenyl)-N’-(4-phenylpiperazin-1-yl)urea: Shares structural similarities and potential therapeutic applications.
Uniqueness
2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzene-1-sulfonamide is unique due to its specific fluorine substitution, which can enhance its binding affinity and selectivity for certain molecular targets. This makes it a valuable compound in drug discovery and medicinal chemistry .
Properties
IUPAC Name |
2-fluoro-N-[3-(4-phenylpiperazin-1-yl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN3O2S/c20-18-9-4-5-10-19(18)26(24,25)21-11-6-12-22-13-15-23(16-14-22)17-7-2-1-3-8-17/h1-5,7-10,21H,6,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKYSGCFIRFLTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNS(=O)(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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